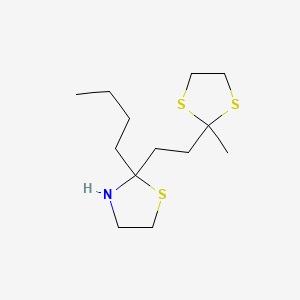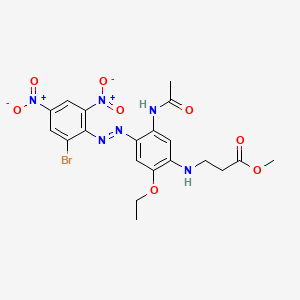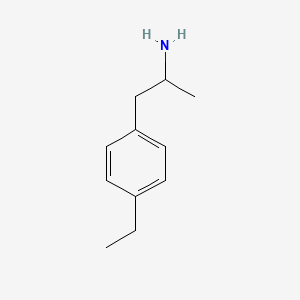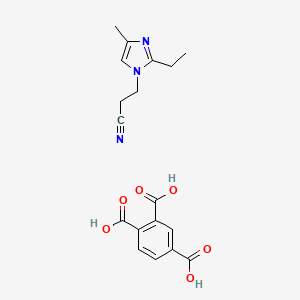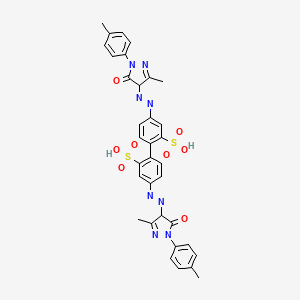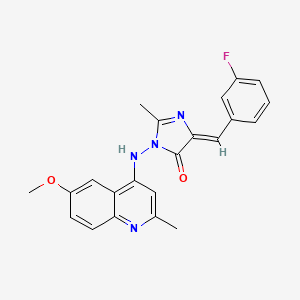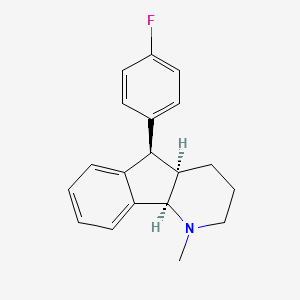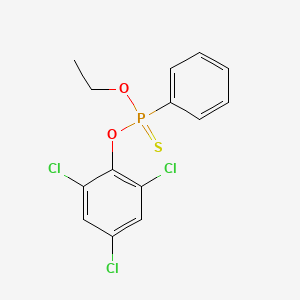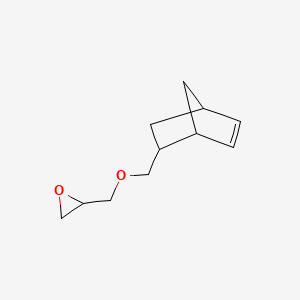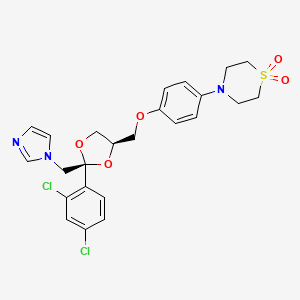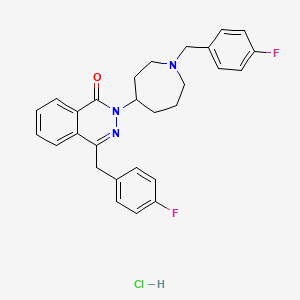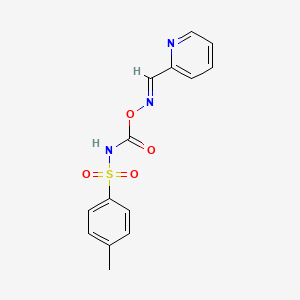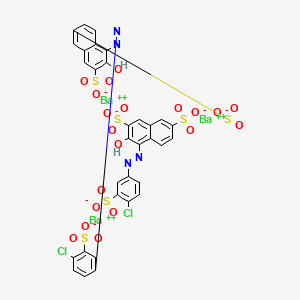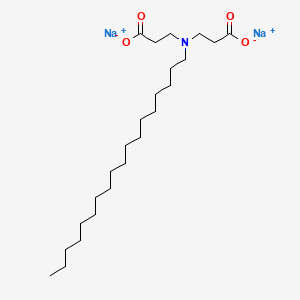
Disodium steariminodipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium steariminodipropionate is a surfactant commonly used in cosmetic formulations. It acts as an antistatic agent, reducing static charges on surfaces like hair, and as a hair conditioning agent, making hair easy to comb, smooth, soft, and shiny . This compound is a disodium salt derived from stearic acid and dipropionic acid, and it is known for its ability to reduce surface tension in liquids, making it an effective cleansing agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium steariminodipropionate typically involves the reaction of stearic acid with dipropionic acid in the presence of a base, such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the disodium salt. The process can be summarized as follows:
Reactants: Stearic acid, dipropionic acid, sodium hydroxide.
Conditions: Heating the mixture to a specific temperature to promote the reaction.
Product: This compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. The industrial method also includes purification steps to remove any unreacted materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium steariminodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form different products, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Disodium steariminodipropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the cosmetic industry for its antistatic and conditioning properties
Wirkmechanismus
The mechanism of action of disodium steariminodipropionate involves its ability to reduce surface tension in liquids. This property allows it to act as a surfactant, facilitating the mixing of oil and water. The compound interacts with the lipid bilayers of cell membranes, altering their properties and enhancing the solubility of various substances. The molecular targets include the hydrophobic and hydrophilic regions of the lipid bilayers, leading to changes in membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium lauriminodipropionate
- Disodium cocoyl glutamate
- Disodium oleamido MEA-sulfosuccinate
Uniqueness
Disodium steariminodipropionate stands out due to its specific combination of stearic acid and dipropionic acid, which imparts unique properties such as enhanced antistatic and conditioning effects. Compared to similar compounds, it offers better performance in reducing static charges and conditioning hair, making it a preferred choice in cosmetic formulations .
Eigenschaften
CAS-Nummer |
20716-30-7 |
|---|---|
Molekularformel |
C24H45NNa2O4 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
disodium;3-[2-carboxylatoethyl(octadecyl)amino]propanoate |
InChI |
InChI=1S/C24H47NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;;/h2-22H2,1H3,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
GALLUVDCTUHKRY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


